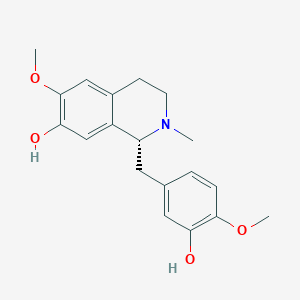

(R)-Reticuline

描述

(R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.

This compound is a natural product found in Corydalis ternata, Neolitsea acuminatissima, and other organisms with data available.

生物活性

(R)-Reticuline is a significant benzylisoquinoline alkaloid (BIA) that serves as a precursor in the biosynthesis of various pharmacologically active compounds. Its biological activity has garnered attention due to its potential therapeutic applications and the mechanisms through which it exerts its effects. This article explores the biological activity of this compound, detailing its production, enzymatic pathways, and biological effects supported by recent research findings.

1. Biosynthesis and Production

This compound is primarily synthesized from norlaudanosoline via several enzymatic steps involving N-methyltransferases and O-methyltransferases. Recent studies have demonstrated the potential for microbial production of this compound, utilizing engineered strains of Escherichia coli and Pichia pastoris.

Production Pathways

| Microorganism | Key Enzymes | Yield | Notes |

|---|---|---|---|

| E. coli | NMCH, 6OMT, CNMT | μM range | Engineered pathways for dual production from L-DOPA and tyrosine. |

| Pichia pastoris | NMCH, 6OMT | High | Efficient conversion to stylopine and coptisine from (R,S)-reticuline. |

In one study, an engineered E. coli strain produced reticuline from L-DOPA with yields reaching up to 0.2 μM, while another study achieved higher titers by optimizing enzyme combinations .

2. Biological Activities

This compound exhibits various biological activities that are critical for its potential therapeutic applications. The compound has been studied for its effects on inflammation, neuroprotection, and as a precursor for other bioactive compounds.

Inflammatory Response Modulation

Research indicates that this compound can modulate inflammatory responses in human primary cell models. In particular, it has been shown to influence the expression of several biomarkers associated with inflammation:

| Biomarker | Effect of this compound |

|---|---|

| sTNF-α | Slight upregulation |

| IL-6 | Downregulation observed |

| IL-10 | Modulated expression |

The modulation of these biomarkers suggests that this compound may play a role in anti-inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It is thought to exert protective effects against neurodegenerative conditions by enhancing dopaminergic signaling pathways. Studies have indicated that reticuline can influence dopamine metabolism and receptor activity, potentially offering therapeutic benefits in conditions such as Parkinson's disease .

3. Case Studies and Research Findings

Several case studies have highlighted the importance of this compound in drug discovery and development:

- A study demonstrated the conversion of this compound into various bioactive compounds using engineered microbial systems, leading to enhanced yields of pharmacologically relevant derivatives .

- Another investigation focused on the sulfation of (S)-reticuline, revealing that sulfated derivatives exhibited altered biological activities compared to the parent compound, suggesting a pathway for developing novel therapeutics .

4.

This compound is a versatile compound with significant biological activities that warrant further exploration in pharmacological contexts. Its role as a precursor in alkaloid biosynthesis and its potential therapeutic applications make it an important subject of study in medicinal chemistry and drug development.

Future research should focus on optimizing production methods and elucidating the detailed mechanisms through which this compound exerts its biological effects, particularly in inflammatory and neurodegenerative diseases. The ongoing advancements in synthetic biology hold promise for enhancing the availability of this compound for therapeutic use.

科学研究应用

Role in Alkaloid Biosynthesis

(R)-Reticuline serves as a crucial intermediate in the biosynthesis of several important alkaloids, including morphine, codeine, and papaverine. Understanding its biosynthetic pathway is essential for the development of new therapeutic agents.

- Morphine Pathway : this compound is involved in the synthesis of morphinan alkaloids. Research indicates that it can be converted into salutaridine, another key intermediate in morphine biosynthesis, with yields reaching 24.5 mg/L in certain fermentation processes .

- Papaverine Production : The mechanism of papaverine synthesis has been studied extensively, highlighting this compound's role as an essential precursor .

Microbial Production Systems

Recent advancements have utilized engineered microbial systems to enhance the production of this compound and its derivatives.

- Escherichia coli Production : A notable study improved the yield of (S)-reticuline by fourfold using an engineered E. coli strain. This system has been adapted to produce non-natural benzylisoquinoline alkaloids (BIAs) through the introduction of human sulfotransferases, which modify (S)-reticuline to produce various sulfated derivatives . These derivatives exhibit distinct biological activities, suggesting potential applications in drug discovery.

| Microbial System | Yield (mg/L) | Notes |

|---|---|---|

| E. coli (modified) | 160 | Enhanced production of (S)-reticuline and derivatives |

| Yeast | 600 | Production of purified (S)-reticuline from fermentation |

Synthetic Methodologies

The synthesis of this compound has been approached through various chemical and enzymatic strategies, highlighting its importance in synthetic organic chemistry.

- Chemo-Enzymatic Strategies : A recent study demonstrated a biomimetic approach to synthesize this compound from lignin-derived substrates. This method combines organic synthesis with enzymatic transformations to achieve high yields and optical purity (>99% ee) .

- Biosynthetic Pathways : Researchers have explored the epimerization of (S)-reticuline to produce this compound using specific enzymes from Papaver somniferum. Although the genes encoding these enzymes have not been fully characterized, their potential for synthesizing racemic reticuline from simpler precursors offers promise for future applications .

Pharmacological Potential

The biological activities associated with this compound and its derivatives are under investigation for their therapeutic potential.

- Biomarker Profiling : Studies have shown that different derivatives of reticuline affect various biomarkers related to inflammation and tissue remodeling. For instance, sulfated forms of reticuline exhibited enhanced biological activities compared to the parent compound . This suggests that modifications to the reticuline structure can lead to compounds with improved pharmacological profiles.

Case Study 1: Microbial Production Enhancement

A study focused on improving the microbial production system for (S)-reticuline demonstrated significant advancements by engineering E. coli strains capable of high-yield production. The introduction of human sulfotransferases allowed for the synthesis of novel BIAs with altered biological activities, showcasing a promising avenue for drug discovery efforts .

Case Study 2: Chemo-Enzymatic Synthesis

Research on a chemo-enzymatic approach successfully synthesized this compound from lignin-derived substrates using a combination of organic synthesis and enzymatic transformations. This strategy not only achieved high yields but also maintained excellent optical purity, indicating its potential utility in producing pharmaceutical precursors efficiently .

化学反应分析

Biosynthetic Pathways and Enzymatic Conversions

(R)-Reticuline is biosynthesized from tetrahydropapaveroline (THP) through sequential methyltransferase reactions. Key enzymatic steps include:

Notable Observations :

-

Microbial systems (e.g., engineered E. coli) achieve this compound titers of 146 µM (48 mg/L) from THP using optimized methyltransferase combinations .

-

The P. somniferum N-methyltransferase variant outperforms homologs, enabling 10% higher reticuline accumulation in yeast systems .

Key Enzymatic Reactions:

-

Salutaridine Synthase (SalS)

-

Salutaridine Reductase (SalR)

Iminium Ion Formation

-

Treatment with POCl₃ in acetonitrile generates 1,2-dehydroreticuline (2 ) as a stable intermediate.

Microbial Biotransformations

| System | Substrate | Product | Yield | Conditions |

|---|---|---|---|---|

| E. coli (AN1829) | This compound | Thebaine | 57 ± 4.6 µM | Glucose-supplemented |

| Pichia pastoris | (R,S)-THP | Reticuline | 48.0 mg/L | Methyltransferase co-expression |

Stereospecific Reactions

-

Enantiomer Differentiation :

Case Studies in Pathway Engineering

-

Late-Stage Biocatalysis : A 6-step chemo-enzymatic route using Lycopodium clavatum tropinone reductase achieved 162 mg (92% yield) of this compound from dopamine precursors .

-

Human P450 Enzymes : Demonstrated novel activity in converting this compound to salutaridine, bypassing plant-specific enzymes .

属性

IUPAC Name |

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331501 | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-19-2 | |

| Record name | (-)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,2-dehydroreticuline in (R)-reticuline biosynthesis?

A2: 1,2-dehydroreticuline serves as a crucial intermediate in the epimerization of (S)-reticuline to this compound, catalyzed by the STORR enzyme. This two-step process highlights the importance of stereochemical control in BIA biosynthesis [].

Q2: What are the downstream products of this compound in the morphine biosynthetic pathway?

A3: this compound is converted to salutaridine by the cytochrome P450 enzyme salutaridine synthase (CYP719B1) []. Salutaridine is a key branch point intermediate leading to the formation of morphine and other morphinan alkaloids. The pathway proceeds through salutaridinol, thebaine, and codeine before ultimately yielding morphine [, , ].

Q3: Does this compound exhibit any pharmacological activity at the μ-opioid receptor (MOR)?

A4: Yes, research indicates that this compound acts as a partial agonist at the MOR []. This suggests that this compound itself, and potentially other (R)-configurated morphine precursors, may possess analgesic properties.

Q4: How does the activity of this compound at MOR compare to morphine and other closer precursors?

A5: While this compound exhibits activity at MOR, it is less potent than morphine and closer precursors like oripavine, codeinone, and morphinone []. This suggests a structure-activity relationship where modifications closer to the morphine structure enhance MOR activation efficacy and potency.

Q5: What is the role of CYP719B1 in BIA biosynthesis?

A6: CYP719B1 is a cytochrome P450 enzyme that catalyzes the critical C-C phenol-coupling reaction, converting this compound to salutaridine []. This enzyme exhibits high stereo- and regioselectivity, accepting only this compound and (R)-norreticuline as substrates.

Q6: How does the substrate specificity of (R,S)-reticuline 7-O-methyltransferase differ from (R,S)-norcoclaurine 6-O-methyltransferase?

A7: (R,S)-reticuline 7-O-methyltransferase demonstrates broader substrate specificity, methylating various tetrahydrobenzylisoquinolines like (R)- and (S)-reticuline, (R)-protosinomenine, and (R,S)-isoorientaline. It can even methylate non-alkaloid substrates like guaiacol and isovanillic acid []. In contrast, (R,S)-norcoclaurine 6-O-methyltransferase exhibits higher substrate specificity, primarily methylating (R,S)-norcoclaurine, (R)- and (S)-norprotosinomenine, and (R,S)-isoorientaline [].

Q7: Can this compound be synthesized chemically?

A8: Yes, this compound can be synthesized asymmetrically via various routes, including enantioselective epoxidation or dihydroxylation strategies []. Chemoenzymatic approaches combining organic synthesis with enzymatic transformations have also been explored [, , ].

Q8: What is the significance of the electrochemical synthesis of (-)-thebaine from 3',4',5'-trioxygenated laudanosine derivatives?

A9: The development of an electrochemical method for synthesizing (-)-thebaine offers a potentially more sustainable and environmentally friendly alternative to traditional methods reliant on stoichiometric oxidants []. This highlights the ongoing efforts to develop efficient and eco-conscious synthetic routes to valuable BIAs.

Q9: How can computational chemistry contribute to understanding this compound's properties and reactivity?

A10: Computational techniques like molecular dynamics (MD) simulations provide valuable insights into the structural dynamics and interactions of enzymes involved in this compound metabolism, such as STORR []. Additionally, density functional theory (DFT) calculations can elucidate the mechanisms of enzymatic reactions, such as the phenol coupling catalyzed by CYP719B1 []. These computational approaches complement experimental studies and pave the way for designing novel enzymes with tailored catalytic properties for BIA production.

Q10: What are the potential implications of engineering microbial hosts for BIA production?

A11: Engineering microbes like Saccharomyces cerevisiae to produce BIAs like this compound and downstream morphinan alkaloids holds immense promise for developing sustainable and cost-effective alternatives to traditional plant-based extraction methods [, , ]. This could revolutionize the pharmaceutical industry by enabling the production of valuable pharmaceuticals in a controlled and scalable manner.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。